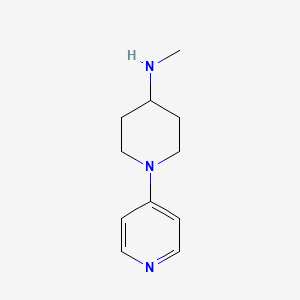

N-methyl-1-(pyridin-4-yl)piperidin-4-amine

Overview

Description

N-methyl-1-(pyridin-4-yl)piperidin-4-amine is a heterocyclic compound that features both piperidine and pyridine rings These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds

Biochemical Analysis

Biochemical Properties

N-methyl-1-(pyridin-4-yl)piperidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and energy production. Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific proteins or enzymes, leading to changes in their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may affect the activity of enzymes involved in the breakdown of nutrients, leading to changes in energy production and storage. Additionally, this compound can impact the levels of specific metabolites, potentially influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, it may be transported into cells via specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can affect the distribution of this compound within tissues, potentially influencing its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . For example, it may be localized to the mitochondria, where it can influence energy production and metabolic processes. Additionally, this compound may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(pyridin-4-yl)piperidin-4-amine typically involves the reaction of pyridine derivatives with piperidine derivatives. One common method includes the alkylation of 4-pyridylamine with N-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyridin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-methyl-1-(pyridin-4-yl)piperidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-methyl-1-(pyridin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-methyl-4-piperidone: Another piperidine derivative with different functional groups.

N-(pyridin-4-yl)pyridin-4-amine: A compound with similar pyridine rings but different substitution patterns.

N-methyl-N-(4-pyridyl)amine: A structurally related compound with variations in the piperidine ring.

Uniqueness

N-methyl-1-(pyridin-4-yl)piperidin-4-amine is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound in drug discovery and other scientific research fields.

Biological Activity

N-methyl-1-(pyridin-4-yl)piperidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides a detailed overview of its biological activity, including structure-activity relationships, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridine moiety, which contributes to its biological interactions. The molecular formula is CHN, with a molecular weight of approximately 188.27 g/mol. The presence of nitrogen atoms in both the piperidine and pyridine rings enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific proteins involved in cancer progression, such as kinases and deubiquitinases. These proteins play crucial roles in cellular signaling pathways that regulate cell proliferation and survival.

A study highlighted the compound's ability to disrupt cellular signaling pathways, leading to decreased tumor cell viability. For instance, IC values were determined for various cancer cell lines, demonstrating the compound's potency:

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 | 0.075 |

| HeLa | 0.069 |

| A549 | 0.0046 |

These results suggest that modifications to the compound can enhance its antiproliferative activity against different cancer types .

The mechanism by which this compound exerts its effects involves several pathways:

- Inhibition of Kinases : The compound acts as an inhibitor of specific kinases involved in tumor growth and metastasis.

- Disruption of Signaling Pathways : By interfering with deubiquitinases, it alters protein degradation processes that are critical for cancer cell survival.

- Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased apoptosis in cancer cells, further contributing to its anticancer effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Piperidine Derivative : Starting from commercially available piperidine derivatives.

- Substitution Reactions : Reacting with pyridine precursors under controlled conditions to form the final product.

- Microwave-Assisted Synthesis : This method has been explored to enhance yield and reduce reaction time.

Case Studies

Several case studies have investigated the biological activity of this compound:

- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to significant tumor regression in xenograft models.

- Mechanistic Studies : Detailed investigations into its binding affinity for target proteins have revealed insights into its selectivity and potency.

Properties

IUPAC Name |

N-methyl-1-pyridin-4-ylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-12-10-4-8-14(9-5-10)11-2-6-13-7-3-11/h2-3,6-7,10,12H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWJOMGXJWDIQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.